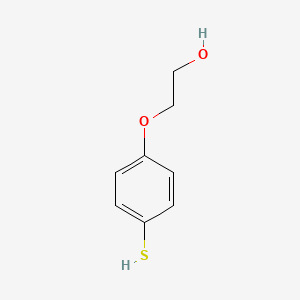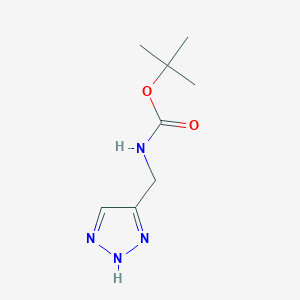
tert-Butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and ability to form hydrogen bonds. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry due to its versatility and wide range of applications in drug discovery, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester typically involves a [3+2] cycloaddition reaction, also known as “click chemistry.” This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The reaction conditions are generally mild, and the reaction proceeds with high efficiency and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry, which are scalable and efficient, suggest that industrial production could be achieved using similar reaction conditions with appropriate scaling and optimization.
Chemical Reactions Analysis
Types of Reactions
N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized triazole derivatives, while substitution reactions could introduce new functional groups onto the triazole ring .
Scientific Research Applications
N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester involves its ability to form stable complexes with various biological targets through hydrogen bonding and dipole interactions. The triazole ring acts as a bioisostere of the amide bond, enhancing its binding affinity to biological targets . This property makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate: Similar structure but with a benzotriazole moiety.
1,2,3-Triazole derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of the triazole ring and carbamic acid ester, which imparts distinct chemical and biological properties. Its ability to participate in click chemistry reactions with high efficiency and selectivity makes it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl N-(2H-triazol-4-ylmethyl)carbamate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-4-6-5-10-12-11-6/h5H,4H2,1-3H3,(H,9,13)(H,10,11,12) |
InChI Key |
HUMUTQCCJLWSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


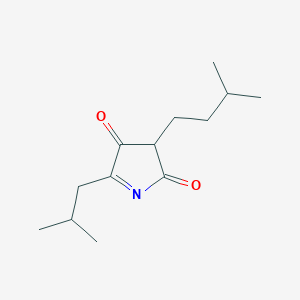
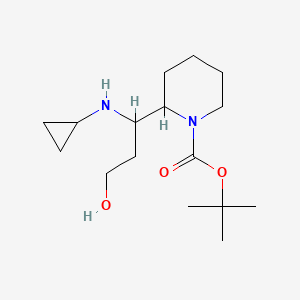
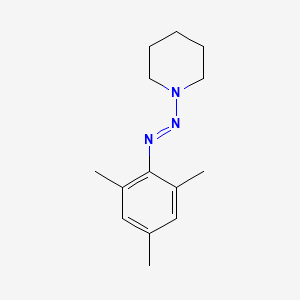
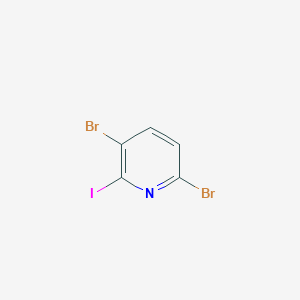
![1,3-Dioxolo[4,5-B]pyridine-6-thiol](/img/structure/B13964433.png)
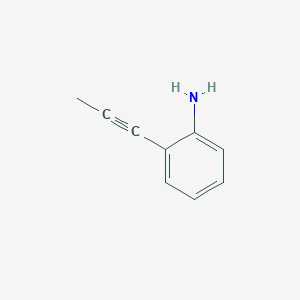
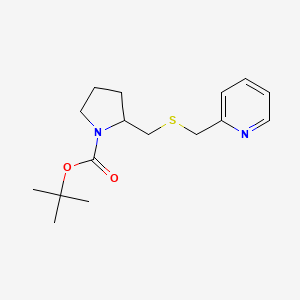
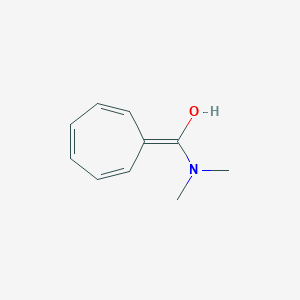
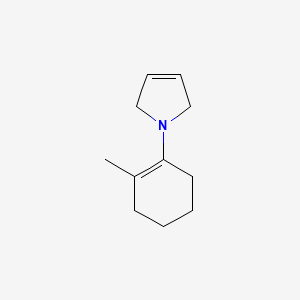
![3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)

![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
